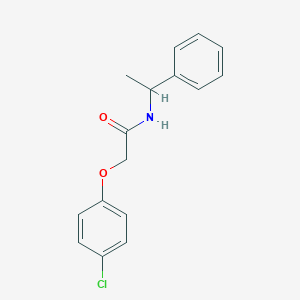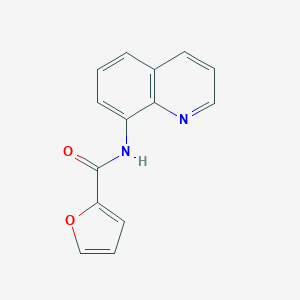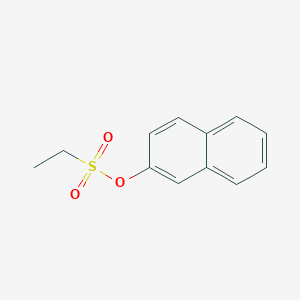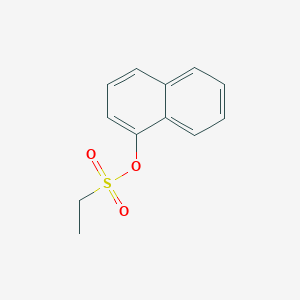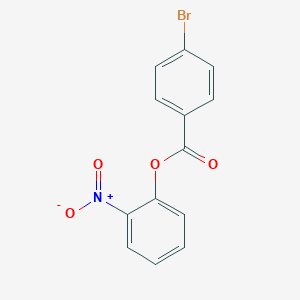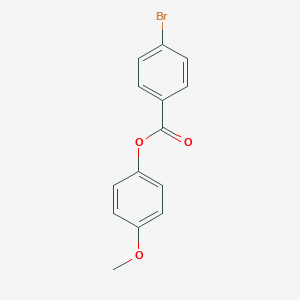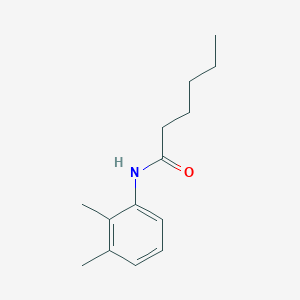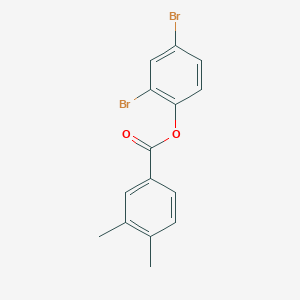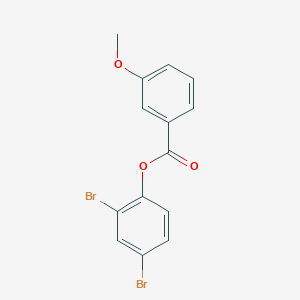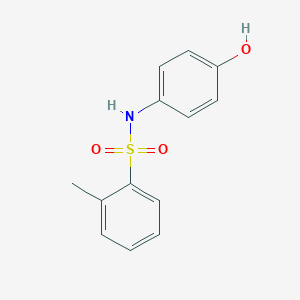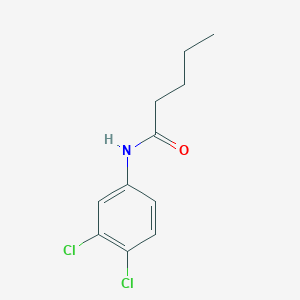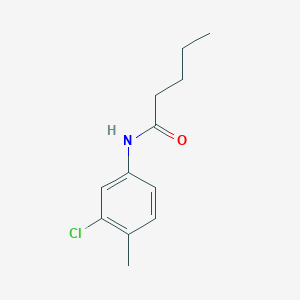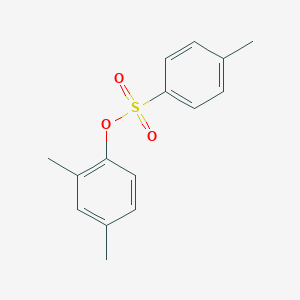
2,4-dimethylphenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethylphenyl 4-methylbenzenesulfonate is an organic compound characterized by the presence of a tosyloxy group attached to a m-xylene structure. The tosyloxy group, derived from toluenesulfonic acid, is known for its utility in organic synthesis, particularly in the formation of esters and amides. This compound is of significant interest due to its versatile applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylphenyl 4-methylbenzenesulfonate typically involves the reaction of m-xylene with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then isolated and purified. The general reaction conditions include:
Reactants: m-xylene, p-toluenesulfonyl chloride
Solvent: Dichloromethane or similar organic solvent
Base: Pyridine or triethylamine
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,4-dimethylphenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Reduction Reactions: The compound can be reduced to form m-xylene by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents like dichloromethane, mild heating
Reduction: Lithium aluminum hydride, ether solvents, low temperatures
Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions
Major Products:
Substitution: Substituted xylene derivatives
Reduction: m-xylene
Oxidation: Sulfonic acids or other oxidized products
Scientific Research Applications
2,4-dimethylphenyl 4-methylbenzenesulfonate finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of esters and amides.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds, especially in the synthesis of drug intermediates.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,4-dimethylphenyl 4-methylbenzenesulfonate primarily involves its role as a leaving group in substitution reactions. The tosyloxy group, being a good leaving group, facilitates the nucleophilic attack on the carbon atom to which it is attached. This leads to the formation of new chemical bonds and the substitution of the tosyloxy group with various nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
2,4-dimethylphenyl 4-methylbenzenesulfonate can be compared with other similar compounds such as:
4-(Tosyloxy)-toluene: Similar structure but with a single methyl group instead of two.
4-(Tosyloxy)-benzene: Lacks the methyl groups present in m-xylene.
4-(Tosyloxy)-ethylbenzene: Contains an ethyl group instead of two methyl groups.
Uniqueness: The presence of two methyl groups in this compound provides unique steric and electronic properties, making it distinct from its analogs. These properties influence its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and industrial applications.
Properties
Molecular Formula |
C15H16O3S |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H16O3S/c1-11-4-7-14(8-5-11)19(16,17)18-15-9-6-12(2)10-13(15)3/h4-10H,1-3H3 |
InChI Key |
JCCHEZOAIYYINI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



